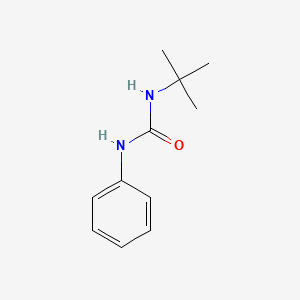![molecular formula C10H16O4 B6603410 rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans CAS No. 79252-62-3](/img/structure/B6603410.png)
rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Oxidation and Carboxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the tert-butoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the tert-butoxy group.
Scientific Research Applications
rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans: has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane ring structures.
tert-Butyl Esters: Compounds with similar tert-butoxy groups.
Uniqueness
rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans: is unique due to its specific stereochemistry and combination of functional groups, which impart distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(1R,2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-8(11)5-6-4-7(6)9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFMUMMVYGNVOG-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)






![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
